Scutianine F

Description

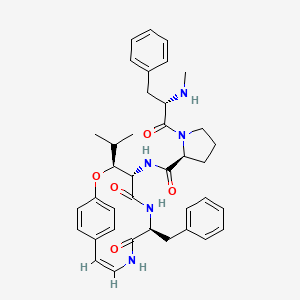

Scutianine F is a cyclopeptide alkaloid belonging to the 5(14)-scutianine A-type structural class, characterized by a macrocyclic peptide core and a 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one moiety . It was first isolated from the root bark of Ziziphus cambodiana and structurally elucidated using advanced spectroscopic techniques, including HRESI-TOFMS, 1H/13C NMR, HMBC, and NOESY correlations . Its molecular formula is C41H51N5O5, with a sodium adduct ion observed at m/z 716.3792 [M + Na]+ in mass spectrometry . The stereochemistry of this compound aligns with the (5S,8S,9S)-configuration typical of this alkaloid class, as confirmed by ECD spectra . Unlike its analogs, this compound lacks significant antimicrobial activity despite structural similarities to bioactive cyclopeptides .

Properties

CAS No. |

64309-19-9 |

|---|---|

Molecular Formula |

C38H45N5O5 |

Molecular Weight |

651.8 g/mol |

IUPAC Name |

(2S)-N-[(3S,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H45N5O5/c1-25(2)34-33(42-36(45)32-15-10-22-43(32)38(47)31(39-3)24-28-13-8-5-9-14-28)37(46)41-30(23-27-11-6-4-7-12-27)35(44)40-21-20-26-16-18-29(48-34)19-17-26/h4-9,11-14,16-21,25,30-34,39H,10,15,22-24H2,1-3H3,(H,40,44)(H,41,46)(H,42,45)/b21-20-/t30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

OKWFLKIFQAURIN-RQXRXZBQSA-N |

SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC |

Isomeric SMILES |

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC |

Canonical SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Scutianine F shares structural and functional features with other cyclopeptide alkaloids but exhibits distinct differences in bioactivity, stereochemistry, and substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Cyclopeptide Alkaloids

Key Findings

Structural Variations :

- This compound differs from Scutianine E and M by the presence of a 5-(sec-butyl)-1,2-dimethylimidazolidin-4-one unit, which increases its molecular weight by ~109 Da compared to Scutianine E .

- Unlike Cambodine A, which contains an N-methylisoleucine terminus, this compound features a phenylalanine-derived exocyclic unit .

Bioactivity: this compound and Scutianine M both lack antimicrobial efficacy against Gram-positive bacteria, yeasts, and fungi, unlike Scutianine E, which inhibits Staphylococcus aureus and Pseudomonas aeruginosa . Cambodine A exhibits potent antimalarial activity (IC50: 8.2 μM against Plasmodium falciparum), while this compound’s bioactivity remains uncharacterized in this context .

Stereochemical Nuances :

- This compound retains the (5S,8S,9S)-configuration common to 5(14)-scutianine A-type alkaloids, as confirmed by ECD spectra .

- Scutianine E uniquely displays a rare D-erythro (8R,9R) configuration, which may contribute to its antimicrobial potency .

Synthetic Pathways: The imidazolidinone ring in this compound is hypothesized to form via condensation of amino acid residues with aldehydes, a mechanism shared with Cambodine A and C .

Q & A

Q. How can mechanistic studies on this compound’s molecular targets avoid overinterpretation of preliminary data?

- Methodological Answer : Combine target-engagement assays (e.g., SPR for binding affinity) with functional studies (knockdown/knockout models). Use cheminformatic tools (molecular docking) to prioritize plausible targets. Acknowledge limitations, such as incomplete pathway mapping, in the discussion .

Methodological and Reporting Considerations

Q. What criteria should guide the selection of journals for publishing this compound research?

- Methodological Answer : Prioritize journals with a focus on natural product chemistry or pharmacology. Review recent publications to align your manuscript’s structure (e.g., emphasis on mechanistic detail vs. broad biological screening). Ensure compliance with data-sharing policies (e.g., deposition in PubChem or ChEMBL) .

Q. How should interdisciplinary collaborations enhance this compound research?

- Methodological Answer : Integrate expertise in synthetic chemistry (analogue design), bioinformatics (target prediction), and pharmacokinetics (ADME profiling). Establish shared data repositories and co-author agreements early to streamline workflows. Reference cross-disciplinary frameworks (e.g., FINER criteria) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.